![molecular formula C14H23NO4 B11758295 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant role in the development of bio-active compounds. The structure of this compound includes a tert-butyl group, a methyl group, and a dimethyl-3-azabicyclohexane core, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves several steps. One efficient method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach allows for the creation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through numerous transformations . Another method involves the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This process is more efficient, versatile, and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential bio-active properties, which could lead to the development of new pharmaceuticals. Industrially, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate include other azabicyclohexane derivatives, such as tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of tert-butyl and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
ANLZCGMJKWMXFP-BBBLOLIVSA-N |
Isomerische SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Kanonische SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
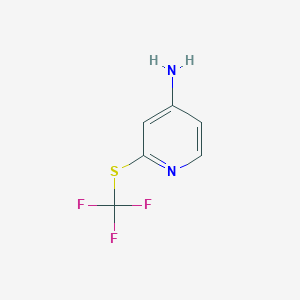

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
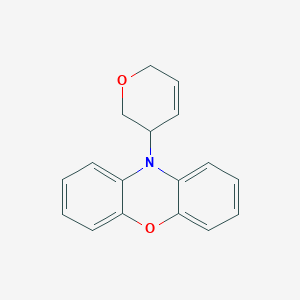
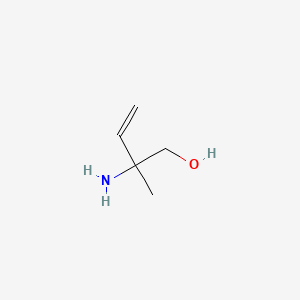

![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
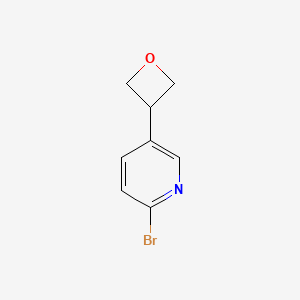
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
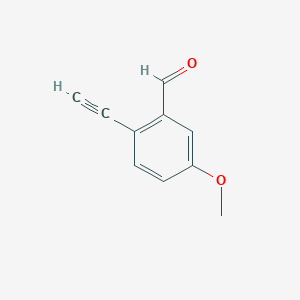

![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
